![molecular formula C15H18O3 B14163939 Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- CAS No. 104265-17-0](/img/structure/B14163939.png)
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)-
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Overview
Description
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound with a unique polycyclic structure
Preparation Methods
The synthesis of naphtho(1,8-bc)pyran derivatives, including our compound of interest, is typically achieved through rhodium-catalyzed oxidative coupling of 1-naphthols or other phenolic and alcoholic substrates with alkynes . This method is efficient and straightforward, allowing for the formation of complex polycyclic structures. The reaction conditions often involve the use of rhodium(III) or rhodium(I) catalysts, which facilitate the oxidative annulation process .
Chemical Reactions Analysis
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Naphtho(1,8-bc)pyran derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Medicine: Some derivatives exhibit biological activity, making them candidates for drug development.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-4,7,9b-trimethyl-, (3aalpha,6abeta,9aalpha,9balpha)- can be compared with other similar compounds such as:
Naphtho(1,8-bc)pyran-7,8-dione, 6,9-dimethyl-3-(4-methyl-3-pentenyl)-: This compound has a similar polycyclic structure but differs in its substituents and functional groups.
Naphtho(1,8-bc)pyran derivatives: These compounds share the same core structure but vary in their side chains and functional groups, leading to different chemical and biological properties.
Properties
CAS No. |
104265-17-0 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
6,10,13-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-10-9(2)6-12(16)14-15(10,3)11(8)7-13(17)18-14/h4,6,10-11,14H,5,7H2,1-3H3 |
InChI Key |
FZFJBTWPZYFGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)C)C |
Origin of Product |
United States |
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